Cas no 2138117-79-8 (tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate)

Tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate is a specialized bicyclic amine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethoxyethyl-substituted aminomethyl moiety. The 7-azabicyclo[2.2.1]heptane scaffold provides a rigid, conformationally constrained structure, which is advantageous for applications in medicinal chemistry and drug discovery. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the ethoxyethyl side chain introduces solubility and functional versatility. This compound is particularly useful as an intermediate in the synthesis of pharmacologically active molecules, where precise stereochemical control and tailored reactivity are required. Its well-defined structure makes it suitable for exploratory research in ligand design and asymmetric synthesis.
tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate structure
2138117-79-8 structure
Product Name:tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate
CAS No:2138117-79-8
MF:C16H30N2O3
MW:298.421004772186
CID:6560147
PubChem ID:165500684
Update Time:2025-08-03

tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate
    • EN300-1178928
    • tert-butyl 2-{[(2-ethoxyethyl)amino]methyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • 2138117-79-8
    • Inchi: 1S/C16H30N2O3/c1-5-20-9-8-17-11-12-10-13-6-7-14(12)18(13)15(19)21-16(2,3)4/h12-14,17H,5-11H2,1-4H3
    • InChI Key: WGJIKVHRKUHGIE-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1C2CCC1C(CNCCOCC)C2)=O

Computed Properties

  • Exact Mass: 298.22564282g/mol
  • Monoisotopic Mass: 298.22564282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.8Ų

tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate Pricemore >>

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tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate Related Literature

Additional information on tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate

Comprehensive Overview of tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS No. 2138117-79-8)

The compound tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS No. 2138117-79-8) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique 7-azabicyclo[2.2.1]heptane core, is a key intermediate in the synthesis of various bioactive compounds. Its structural complexity and functional versatility make it a valuable asset in drug discovery programs, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

One of the most intriguing aspects of this compound is its tert-butyl carboxylate moiety, which provides excellent stability and solubility in organic solvents. This feature is particularly advantageous in multi-step synthetic routes, where protecting groups play a critical role. The (2-ethoxyethyl)aminomethyl side chain introduces additional functionality, allowing for further derivatization and potential interactions with biological targets. Researchers have been exploring its applications in the design of novel drug candidates, especially those targeting neurological disorders and inflammatory conditions.

In recent years, there has been growing interest in 7-azabicyclo[2.2.1]heptane derivatives due to their potential as bioisosteres for piperidine and pyrrolidine rings in drug molecules. This trend aligns with the pharmaceutical industry's focus on improving drug-like properties such as metabolic stability, blood-brain barrier penetration, and target selectivity. The compound's bicyclic structure offers conformational rigidity, which can enhance binding affinity to specific biological targets while reducing off-target effects.

The synthesis of tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves sophisticated organic transformations, including reductive amination and protecting group strategies. These methods have been optimized to achieve high yields and purity, making the compound commercially available for research purposes. Its CAS No. 2138117-79-8 serves as a unique identifier in chemical databases, facilitating literature searches and patent investigations related to its applications.

From a drug discovery perspective, this compound's molecular architecture presents exciting opportunities for structure-activity relationship (SAR) studies. Medicinal chemists can systematically modify its various functional groups to optimize pharmacological properties. The ethoxyethylamine side chain, for instance, could be replaced with other amine-containing fragments to explore different binding modes. Such modifications are particularly relevant in the context of GPCR-targeted drug development, where subtle structural changes can dramatically influence receptor selectivity and efficacy.

Quality control and characterization of tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These analytical procedures are crucial for ensuring reproducibility in research applications and maintaining compliance with Good Laboratory Practice (GLP) standards.

The pharmaceutical industry's increasing focus on small molecule therapeutics has further elevated the importance of compounds like CAS No. 2138117-79-8. As drug developers seek to address unmet medical needs in areas such as neurodegenerative diseases and chronic pain management, versatile intermediates with well-characterized properties become invaluable. This compound's balanced lipophilicity, as indicated by its tert-butyl ester and ethoxyethylamine components, makes it particularly suitable for CNS drug discovery efforts.

In the context of green chemistry initiatives, researchers are also investigating more sustainable synthetic routes to this compound. Efforts include optimizing reaction conditions to minimize waste generation, exploring catalytic processes, and developing atom-economical transformations. These advancements align with the broader pharmaceutical industry's commitment to reducing environmental impact while maintaining synthetic efficiency.

Looking ahead, tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate is poised to play an increasingly important role in medicinal chemistry. Its structural features offer multiple points for diversification, making it a versatile scaffold for combinatorial chemistry approaches. As computational drug design tools become more sophisticated, the ability to predict and optimize the properties of derivatives based on this core structure will likely expand, opening new possibilities in personalized medicine and targeted therapy development.

The compound's relevance extends beyond pharmaceutical applications. Materials scientists have begun exploring its potential in functional materials development, particularly where nitrogen-containing heterocycles can influence material properties. The 7-azabicyclo[2.2.1]heptane framework may contribute to the design of novel catalysts or ligands for asymmetric synthesis, further broadening its utility across chemical disciplines.

For researchers working with CAS No. 2138117-79-8, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous, standard laboratory precautions should be observed, including the use of appropriate personal protective equipment and storage under controlled conditions. Documentation of handling procedures and safety data should be maintained in accordance with institutional guidelines and regulatory requirements.

In conclusion, tert-butyl 2-{(2-ethoxyethyl)aminomethyl}-7-azabicyclo[2.2.1]heptane-7-carboxylate represents a sophisticated chemical tool with diverse applications in drug discovery and materials science. Its unique structural features and synthetic accessibility make it a valuable asset for researchers exploring new therapeutic avenues and functional materials. As scientific understanding of structure-property relationships continues to advance, this compound and its derivatives will undoubtedly contribute to innovations addressing some of today's most pressing challenges in healthcare and technology.

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